Solvolysis Activation Energy in Liquid Ammonia
In liquid ammonia, 4-nitrobenzyl chloride exhibits the lowest activation energy (Ea) for solvolysis among the para-substituted benzyl chlorides tested, with a value of 40.3 kJ mol⁻¹. This is lower than that of unsubstituted benzyl chloride (Ea not explicitly given but >40.3 kJ mol⁻¹), 4-chlorobenzyl chloride (Ea >40.3 kJ mol⁻¹), and 4-methoxybenzyl chloride (43.8 kJ mol⁻¹) [1]. The activation entropy (ΔS‡) is also highly negative at -188 J K⁻¹ mol⁻¹, indicative of a bimolecular, associative SN2 transition state [1]. This establishes 4-nitrobenzyl chloride as the most kinetically facile electrophile in this series for SN2 reactions in dipolar aprotic-type media [1].
| Evidence Dimension | Activation energy (Ea) for solvolysis |
|---|---|
| Target Compound Data | 40.3 kJ mol⁻¹ |
| Comparator Or Baseline | 4-Methoxybenzyl chloride: 43.8 kJ mol⁻¹; 4-Chlorobenzyl chloride and unsubstituted benzyl chloride: values intermediate (40.3-43.8 kJ mol⁻¹) |
| Quantified Difference | ΔEa ≥ 3.5 kJ mol⁻¹ lower than 4-methoxy derivative |
| Conditions | Liquid ammonia at 25°C; solvolysis measured kinetically |
Why This Matters
Lower activation energy translates to faster reaction rates at a given temperature, enabling shorter cycle times or milder thermal conditions in large-scale syntheses.
- [1] Ji, P.; Atherton, J. H.; Page, M. I. The kinetics and mechanisms of organic reactions in liquid ammonia. Faraday Discuss. 2009, 145, 15-25. View Source
